1-Fluoro-4-(1-iodoethyl)benzene
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Overview
Description
1-Fluoro-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8FI It is a derivative of benzene, where a fluorine atom and an iodoethyl group are substituted at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 1-fluoro-4-ethylbenzene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The iodo group can be reduced to form 1-fluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as 1-fluoro-4-(azidoethyl)benzene or 1-fluoro-4-(cyanoethyl)benzene.
Oxidation Reactions: Products can include this compound derivatives with additional oxygen-containing functional groups.
Reduction Reactions: The major product is 1-fluoro-4-ethylbenzene.
Scientific Research Applications
1-Fluoro-4-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-iodoethyl)benzene involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications, such as binding to biological targets in medicinal chemistry or acting as a precursor in synthetic pathways.
Comparison with Similar Compounds
1-Fluoro-4-ethylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodo-4-fluorobenzene: Similar structure but without the ethyl group, affecting its physical and chemical properties.
1-Fluoro-4-(1-bromoethyl)benzene: Bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-(1-iodoethyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H8FI |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-fluoro-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8FI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
ZSUONRKIDJITFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)I |
Origin of Product |
United States |
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